p-Aminobenzoato di 3-pirrolidinometil-2-bornanolo [Italian]
Description
p-Aminobenzoato di 3-pirrolidinometil-2-bornanolo (CAS: 17066-42-1) is a bicyclic monoterpene derivative esterified with p-aminobenzoic acid. Its structure comprises a bornanol core (1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol) substituted at the 3-position with a pyrrolidinylmethyl group, forming a tertiary amine, and esterified with p-aminobenzoic acid at the 2-position . This compound is notable for its structural complexity, combining lipophilic bicyclic terpene motifs with a polar aromatic ester. Such hybrid structures are often explored for enhanced bioavailability and targeted pharmacological activity, though specific applications for this compound remain understudied in publicly available literature.
Properties
CAS No. |
17066-42-1 |
|---|---|
Molecular Formula |
C22H32N2O2 |
Molecular Weight |
356.5 g/mol |
IUPAC Name |
[1,7,7-trimethyl-3-(pyrrolidin-1-ylmethyl)-2-bicyclo[2.2.1]heptanyl] 4-aminobenzoate |
InChI |
InChI=1S/C22H32N2O2/c1-21(2)18-10-11-22(21,3)19(17(18)14-24-12-4-5-13-24)26-20(25)15-6-8-16(23)9-7-15/h6-9,17-19H,4-5,10-14,23H2,1-3H3 |
InChI Key |
QORQZMUVKBMEFK-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2CCC1(C(C2CN3CCCC3)OC(=O)C4=CC=C(C=C4)N)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,7,7-trimethyl-3-(pyrrolidin-1-ylmethyl)bicyclo[2.2.1]heptan-2-yl 4-aminobenzoate typically involves multiple steps. One common approach is to start with the preparation of the bicyclic core, followed by the introduction of the pyrrolidine ring and the 4-aminobenzoate group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yields and purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
1,7,7-Trimethyl-3-(pyrrolidin-1-ylmethyl)bicyclo[2.2.1]heptan-2-yl 4-aminobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the pyrrolidine ring or the 4-aminobenzoate group.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
1,7,7-Trimethyl-3-(pyrrolidin-1-ylmethyl)bicyclo[2.2.1]heptan-2-yl 4-aminobenzoate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme interactions and receptor binding.
Industry: It may be used in the production of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 1,7,7-trimethyl-3-(pyrrolidin-1-ylmethyl)bicyclo[2.2.1]heptan-2-yl 4-aminobenzoate involves its interaction with specific molecular targets. The pyrrolidine ring and the 4-aminobenzoate group are key functional groups that contribute to its biological activity. These interactions can modulate various biochemical pathways, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Structural Analogues
Bornanol Derivatives
Bornanol (borneol) derivatives are widely studied for their pharmacokinetic properties. For instance, isoborneol esters exhibit improved membrane permeability compared to non-bicyclic alcohols due to their rigid, lipophilic framework.
p-Aminobenzoic Acid (PABA) Esters
PABA esters, such as procaine (2-diethylaminoethyl p-aminobenzoate), are well-known local anesthetics. The target compound replaces the aminoethyl chain with a pyrrolidinylmethyl-bornanol moiety. This substitution likely increases lipid solubility, prolonging tissue retention compared to procaine’s rapid hydrolysis .
Functional Analogues
Heterocyclic Amine-Containing Compounds
Compounds like pyrazolo[3,4-b]pyridines (e.g., Gunasekaran et al., 2013) share functional similarities in their use of tertiary amines for catalytic or bioactive roles. However, these heterocycles prioritize planar aromatic systems for π-π interactions, whereas the target compound’s bornanol core emphasizes steric bulk and chiral centers, which may influence receptor binding selectivity .
Multi-Component Reaction Products
The synthesis of triazolo[1,5-a]pyrimidines via modified Biginelli reactions (Tetrahedron Lett., 2017) highlights the utility of amine catalysts in generating structurally diverse libraries.
Comparative Data Table
Research Findings and Implications
- Solubility and Bioavailability: The bornanol core confers high lipophilicity, while the pyrrolidinylmethyl group may enhance aqueous solubility at low pH. This balance is absent in simpler PABA esters like procaine .
- Synthetic Challenges: Esterification of sterically hindered bornanol derivatives requires optimized conditions (e.g., anhydrous solvents, activated acylating agents), contrasting with the straightforward synthesis of planar heterocycles via domino reactions .
- Pharmacological Potential: While direct studies are lacking, the structural hybridity suggests applications in prolonged-action anesthetics or CNS-targeted drugs, leveraging bornanol’s blood-brain barrier penetration and PABA’s tissue-binding affinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
